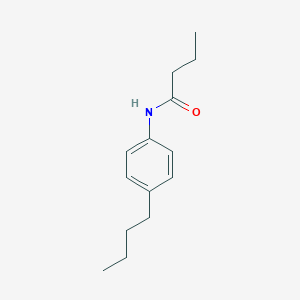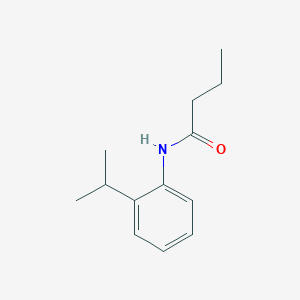
N-(2-isopropylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)butanamide, also known as IBP, is a chemical compound that belongs to the family of amides. IBP has been widely studied for its analgesic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)butanamide has been extensively studied for its analgesic and anti-inflammatory properties. It has been shown to be effective in reducing pain and inflammation in various animal models. N-(2-isopropylphenyl)butanamide has also been studied for its potential use as a treatment for neuropathic pain.
Wirkmechanismus
The exact mechanism of action of N-(2-isopropylphenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in pain and inflammation, and by inhibiting their production, N-(2-isopropylphenyl)butanamide can reduce these symptoms.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha. N-(2-isopropylphenyl)butanamide has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, N-(2-isopropylphenyl)butanamide has been shown to reduce the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropylphenyl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-isopropylphenyl)butanamide is also relatively inexpensive compared to other analgesic and anti-inflammatory drugs. However, there are also some limitations to using N-(2-isopropylphenyl)butanamide in lab experiments. It has a relatively short half-life, which can make dosing difficult. Additionally, N-(2-isopropylphenyl)butanamide has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-isopropylphenyl)butanamide. One area of interest is the potential use of N-(2-isopropylphenyl)butanamide as a treatment for neuropathic pain. Another area of research is the development of more potent and selective COX inhibitors that can reduce pain and inflammation without causing unwanted side effects. Additionally, there is a need for more studies on the long-term effects of N-(2-isopropylphenyl)butanamide use, particularly in humans. Overall, N-(2-isopropylphenyl)butanamide has shown promise as an analgesic and anti-inflammatory drug, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of N-(2-isopropylphenyl)butanamide involves the reaction of 2-isopropylphenylacetic acid with butylamine. The reaction takes place in the presence of a catalyst, which is typically a strong acid such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure N-(2-isopropylphenyl)butanamide.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
N-(2-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-4-7-13(15)14-12-9-6-5-8-11(12)10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
GBKZTJSZKDMJOE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC=C1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



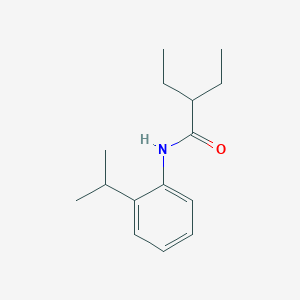


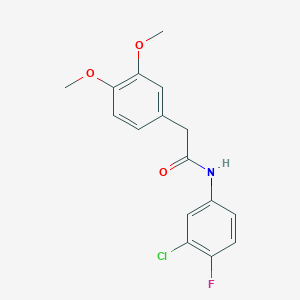
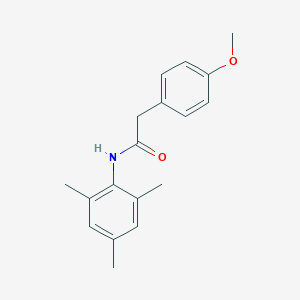
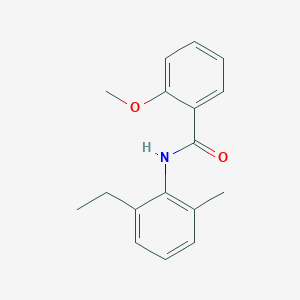
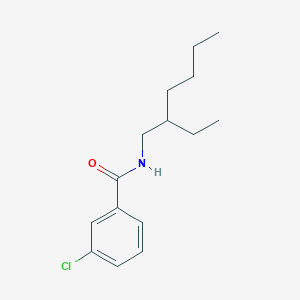
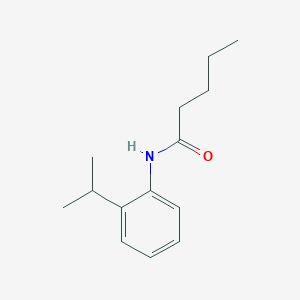
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)
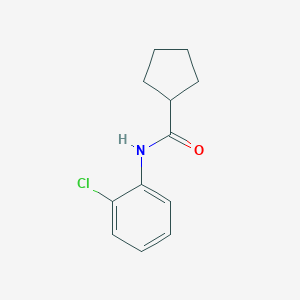

![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)

